molecular formula C26H32N2O7 B1667370 Bopindolol malonate CAS No. 82857-38-3

Bopindolol malonate

Cat. No. B1667370
CAS RN: 82857-38-3
M. Wt: 484.5 g/mol
InChI Key: LDOONRJGLKHGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bopindolol malonate is an ester prodrug for the beta blocker pindolol . It is a non-selective antagonist of β1- and β2-adrenoceptors (ARs), and has been found to have several unique properties . It is used for the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation .


Synthesis Analysis

Bopindolol malonate slowly dissociates into the active metabolites 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole (18-502) and 4-(3-tert-butylaminopropoxy)-2-carboxyl indole (20-785) which both demonstrate potent β1-adrenoceptor blocking activity in vitro .


Molecular Structure Analysis

The molecular formula of Bopindolol malonate is C26H32N2O7 . Its average mass is 484.542 Da and its mono-isotopic mass is 484.220947 Da .


Chemical Reactions Analysis

Bopindolol malonate is a prodrug of pindolol . Pindolol is a non-selective beta-adrenergic antagonist (beta-blocker) which possesses intrinsic sympathomimetic activity (ISA) in therapeutic dosage ranges but does not possess quinidine-like membrane stabilizing activity .

Scientific Research Applications

Fluorometric Determination in Pharmaceuticals and Biological Fluids

Bopindolol malonate's application in analytical chemistry is evident in its fluorometric determination in pharmaceutical preparations and biological fluids. A study developed sensitive fluorometric methods for the determination of bopindolol malonate, measuring its native fluorescence in specific solvents. This method is significant for the assay of commercial tablets and content uniformity testing, highlighting its utility in pharmaceutical quality control (Belal et al., 2012).

Pharmacological Properties and Clinical Implications

Research on bopindolol malonate has also focused on its unique pharmacological properties. It is a non-selective antagonist of beta 1- and beta 2-adrenoceptors with intrinsic sympathomimetic and membrane-stabilizing actions. Molecular modeling studies have identified potential interaction sites between bopindolol and beta-adrenoceptor subtypes. These findings are crucial in understanding its pharmacological behavior, especially in cardiovascular diseases (Nagatomo et al., 2006).

Analytical Determination Techniques

Several studies have developed methods for the analytical determination of bopindolol in various matrices. This includes the use of flow injection analysis (FIA) and sequential injection technique (SIA) with spectrophotometric detection. These methods provide efficient, reliable, and rapid determination of bopindolol in pharmaceutical formulations, demonstrating its analytical relevance in quality control processes (Meireles et al., 2003; Šatínský et al., 2003).

Effect on Reactive Oxygen Species Formation

The role of bopindolol malonate in reactive oxygen species (ROS) formation during its peroxidation has been studied using electron spin resonance (ESR) and spectrophotometry. This research provides insights into the oxidative stability of bopindolol and its potential implications in pharmaceutical formulation stability and efficacy (Kruk et al., 2002).

Safety And Hazards

Bopindolol malonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOONRJGLKHGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002965
Record name Bopindolol malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bopindolol malonate

CAS RN

82857-38-3
Record name Bopindolol malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82857-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bopindolol malonate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bopindolol malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOPINDOLOL MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UWR70991
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bopindolol malonate
Reactant of Route 2
Bopindolol malonate
Reactant of Route 3
Bopindolol malonate
Reactant of Route 4
Bopindolol malonate
Reactant of Route 5
Bopindolol malonate
Reactant of Route 6
Bopindolol malonate

Citations

For This Compound
12
Citations
F Belal, M Sharaf El-Din, F Aly, M Hefnawy… - Journal of …, 2012 - Springer
… Two sensitive fluorometric methods were developed for the determination of both bopindolol malonate (BOP) and celiprolol HCl (CLP) based on measuring their native fluorescence in …
Number of citations: 5 link.springer.com
ATC Vet—QC07AB07 - drugfuture.com
… Bopindolol is given orally as the malonate but doses are expressed in terms of the base; 1.27 mg of bopindolol malonate is equivalent to about 1 mg of base. It is used in the …
Number of citations: 2 www.drugfuture.com
ATC Vet—QC02KB01 - Expert Opin Drug Metab Toxicol, 2007 - drugfuture.com
… Bopindolol is given orally as the malonate but doses are expressed in terms of the base; 1.27 mg of bopindolol malonate is equivalent to about 1 mg of base. It is used in the …
Number of citations: 2 www.drugfuture.com
T Kohro, D Hayashi, T Yamazaki, R Nagai… - Circulation …, 2010 - jstage.jst.go.jp
Background: Beta-blockers are underprescribed for coronary artery disease (CAD) patients in Japan. Considering the vast amount of evidence showing their benefits in this group of …
Number of citations: 16 www.jstage.jst.go.jp
H Takahashi, H Masaki, Y Komiyama… - Clinical and …, 2002 - Wiley Online Library
… Carvedilol, celiprolol hydrochloride and bopindolol malonate were obtained from Daiichi Pharmaceutical (Tokyo, Japan), Nihon Shinyaku (Kyoto, Japan) and Novartis Pharma (…
Number of citations: 4 onlinelibrary.wiley.com
Y GOMI, M TANIYAMA, Y BAN, RYU TAKAHASHI… - Endocrine …, 2001 - jstage.jst.go.jp
… /day), a-blocker (doxazosin mesilate 4 mg/day) and j3-blocker (bopindolol malonate 1 mg/day) in other hospital. His grandfather and parents had hypertension but his sisters were not …
Number of citations: 7 www.jstage.jst.go.jp
R Cossío-Bayúgar, E Miranda-Miranda… - Journal of Insect …, 2012 - Elsevier
The cattle tick Rhipicephalus microplus, is one of the most damaging livestock ectoparasites. Tropical tick infestation limits the introduction of high-yield bovine varieties because they do …
Number of citations: 30 www.sciencedirect.com
C Perrin, YV Heyden, M Maftouh, DL Massart - Electrophoresis, 2001 - Wiley Online Library
… fenoterol hydrobromide from Boehringer Ingelheim Ingelheim, Germany); benserazide from Roche Basel, Switzerland); terbutaline from Astra Sædertålje, Sweden); bopindolol malonate…
C Singh, G Oikonomou, DA Prober - Elife, 2015 - elifesciences.org
10.7554/eLife.07000.001 Pharmacological studies in mammals suggest that norepinephrine (NE) plays an important role in promoting arousal. However, the role of endogenous NE is …
Number of citations: 107 elifesciences.org
F Broso - 2021 - iris.unitn.it
High-risk neuroblastoma (NB) is an aggressive childhood tumor that originates from progenitor neural crest cells. Even if the therapeutic protocol for NB is articulate and aggressive, the …
Number of citations: 0 iris.unitn.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.